1-苄基-5-氧代-3-吡咯烷甲酰肼

描述

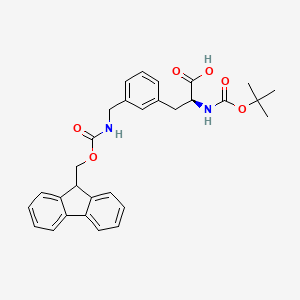

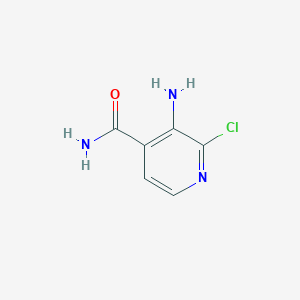

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide is a compound that falls within the class of pyrrole derivatives, which are known for their diverse pharmacological activities. The pyrrole moiety is a common feature in many therapeutic agents, and modifications to this core structure can lead to compounds with significant antiinflammatory, analgesic, and antiallergic properties. The synthesis and biological evaluation of such compounds have been a subject of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of acid hydrazide-hydrazones and their derivatives. For instance, the synthesis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was achieved through the condensation of ethyl-4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and benzohydrazide . This process is typically characterized by spectroscopic methods and supported by quantum chemical calculations to ensure the correct formation of the desired product.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using various spectroscopic methods such as FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy. Quantum chemical calculations, including thermodynamic parameters, local electronic descriptors analysis, and molecular electrostatic potential surface, are used to predict the sites and nature of interactions within the molecules. For example, the analysis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed dimer formation through multiple interactions, which was confirmed by vibrational analysis and topological and energetic parameters generated by Atoms in Molecules (AIM) theory .

Chemical Reactions Analysis

Pyrrole derivatives can engage in various chemical reactions, including the formation of dimers through hydrogen bonding. The nature of these interactions can be resonance-assisted, as indicated by ellipticity analysis, which confirms the presence of resonance-assisted heteronuclear hydrogen bonding in the dimer formation of pyrrole derivatives . These interactions are crucial for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their biological activities. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the analgesic and antiinflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are satisfactorily correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . The interaction energies of dimer formation and the shifts in vibrational frequencies due to dimerization are also important parameters that are analyzed to understand the physical and chemical properties of these compounds .

科学研究应用

化学合成和结构分析

吡咯烷衍生物的形成:Gein 等人 (2012) 的研究探讨了吡咯-2,3-二酮环与苯甲酸酰肼反应形成吡咯烷衍生物,这一过程与研究 1-苄基-5-氧代-3-吡咯烷甲酰肼等化合物有关 (Gein 等人,2012)。

分子结构分析:Amato 等人 (1990) 对与吡咯烷衍生物相关的认知激活剂的分子结构进行了研究,这提供了对类似化合物的结构方面的见解 (Amato 等人,1990)。

构象分析:Orsini 等人 (1993) 对吡啶化合物进行了构象分析,这可以为理解 1-苄基-5-氧代-3-吡咯烷甲酰肼的结构动力学提供一个框架 (Orsini 等人,1993)。

抗菌和抗癌特性

抗菌评价:Elgemeie 等人 (2017) 合成了新型吡啶酮衍生物,包括对其抗菌和抗真菌特性的评价。这项研究可能与 1-苄基-5-氧代-3-吡咯烷甲酰肼的潜在抗菌应用有关 (Elgemeie 等人,2017)。

抗癌潜力:Mansour 等人 (2021) 探索了吡啶-腈衍生物的合成和抗癌评价,为在癌症研究中研究类似化合物提供了基础 (Mansour 等人,2021)。

药理应用

镇痛活性:Muchowski 等人 (1985) 研究了吡咯吡咯衍生物的镇痛和抗炎活性,这可能与 1-苄基-5-氧代-3-吡咯烷甲酰肼的药理用途有关 (Muchowski 等人,1985)。

正性肌力作用:Orsini 等人 (1993) 对吡啶羧酸盐的不同生物活性进行的研究可以为理解 1-苄基-5-氧代-3-吡咯烷甲酰肼的药理特性提供信息 (Orsini 等人,1993)。

属性

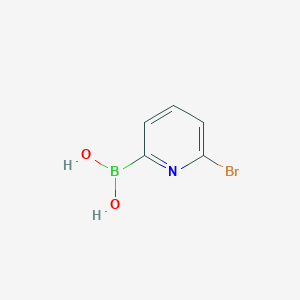

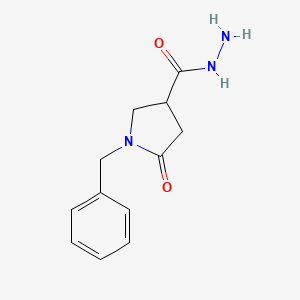

IUPAC Name |

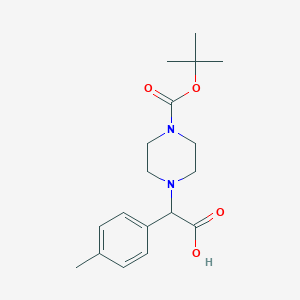

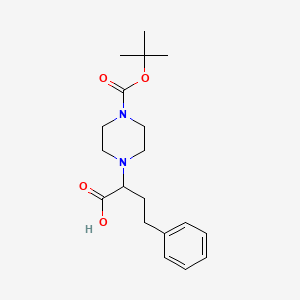

1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSIPQGQQCXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377319 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

CAS RN |

368429-72-5 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。